![molecular formula C22H13NO2 B14410440 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 84373-10-4](/img/structure/B14410440.png)
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound featuring a fused ring system that includes both quinoline and indene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multicomponent reactions. One common method includes the reaction of Meldrum’s acid with benzaldehyde and naphthalene-2-amine in the presence of a catalyst such as PEG-400 . This method is advantageous due to its mild reaction conditions, good yields, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of environmentally friendly catalysts are likely to be employed. Industrial synthesis would focus on optimizing reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, which are critical in various biological functions .
類似化合物との比較
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Indene: A hydrocarbon with applications in the synthesis of various organic compounds.
Benzoquinoline: A derivative of quinoline with additional fused benzene rings, enhancing its chemical reactivity.
Uniqueness
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its fused ring system, which combines the properties of both quinoline and indene. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
84373-10-4 |
|---|---|
分子式 |
C22H13NO2 |
分子量 |
323.3 g/mol |
IUPAC名 |
2-benzo[f]quinolin-3-yl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,24H |
InChIキー |
UFRSQDNSPROKJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=C(C5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
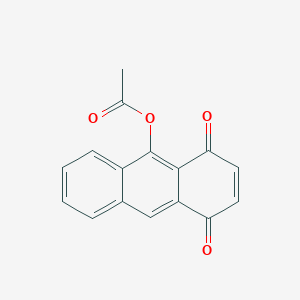

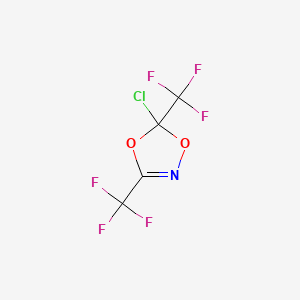
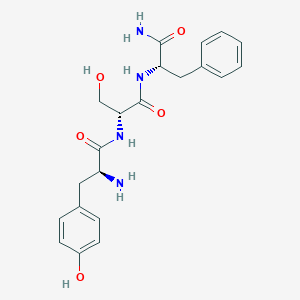
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
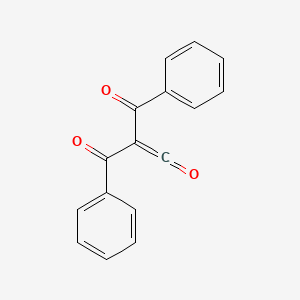
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
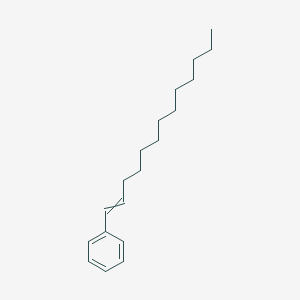
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
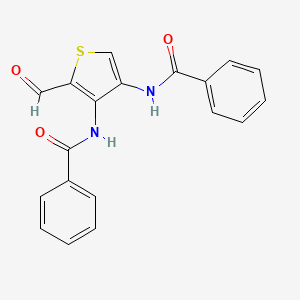
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
